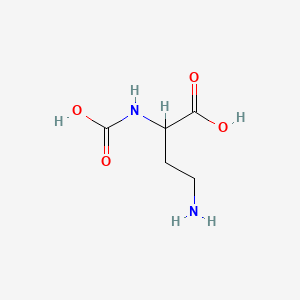

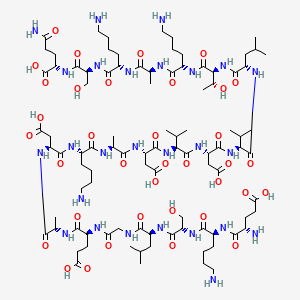

H-Glu-Lys-Ser-Leu-Gly-Glu-Ala-Asp-Lys-Ala-Asp-Val-Asp-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH

説明

H-Glu-Lys-Ser-Leu-Gly-Glu-Ala-Asp-Lys-Ala-Asp-Val-Asp-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH is a specific segment of the parathyroid hormone, which is a key regulator of calcium and phosphate metabolism in the body. This fragment is derived from the larger parathyroid hormone molecule, which is initially produced as a 115-amino-acid polypeptide and then cleaved to yield the active 84-amino-acid peptide

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of parathyroid hormone [asp76]-human: fragment 64-84 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The initial amino acid is attached to the resin.

Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled using activating agents like HBTU or DIC.

Cleavage and Purification: Once the peptide chain is complete, it is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this peptide fragment may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and therapeutic applications.

化学反応の分析

Types of Reactions

H-Glu-Lys-Ser-Leu-Gly-Glu-Ala-Asp-Lys-Ala-Asp-Val-Asp-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH can undergo various chemical reactions, including:

Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues within the peptide can be substituted with analogs to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid analogs and coupling agents like HBTU.

Major Products

The major products of these reactions include oxidized or reduced forms of the peptide and analogs with substituted amino acids, which can be used to study the peptide’s biological activity.

科学的研究の応用

H-Glu-Lys-Ser-Leu-Gly-Glu-Ala-Asp-Lys-Ala-Asp-Val-Asp-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH has several scientific research applications:

Chemistry: Used in studies to understand peptide synthesis and modification.

Biology: Investigated for its role in calcium and phosphate metabolism.

Medicine: Explored as a potential therapeutic agent for conditions related to parathyroid hormone deficiency or excess.

Industry: Utilized in the development of diagnostic assays and therapeutic formulations.

作用機序

The mechanism of action of parathyroid hormone [asp76]-human: fragment 64-84 involves its interaction with the type 1 parathyroid hormone/parathyroid hormone-related protein receptor (PTHR1). This interaction triggers a cascade of intracellular signaling pathways that regulate calcium and phosphate homeostasis . The peptide fragment can modulate the activity of adenylate cyclase, leading to increased cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).

類似化合物との比較

Similar Compounds

Parathyroid hormone (1-84): The full-length active hormone.

Parathyroid hormone (1-34): A shorter fragment with potent biological activity.

Parathyroid hormone-related protein (PTHrP): A protein with similar functions but different structure.

Uniqueness

H-Glu-Lys-Ser-Leu-Gly-Glu-Ala-Asp-Lys-Ala-Asp-Val-Asp-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH is unique due to its specific sequence and biological properties. Unlike the full-length hormone or other fragments, this particular segment may have distinct effects on receptor binding and signaling pathways, making it a valuable tool for research and potential therapeutic applications.

特性

IUPAC Name |

(4S)-4-amino-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(1S)-4-amino-1-carboxy-4-oxobutyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C94H162N26O36/c1-43(2)35-58(113-90(151)64(42-122)117-84(145)55(24-16-20-34-98)107-78(139)51(99)25-29-67(126)127)79(140)101-40-66(125)105-56(27-30-68(128)129)82(143)104-49(11)76(137)111-60(37-69(130)131)85(146)108-52(21-13-17-31-95)80(141)103-48(10)77(138)112-61(38-70(132)133)87(148)118-73(46(7)8)92(153)115-62(39-71(134)135)88(149)119-72(45(5)6)91(152)114-59(36-44(3)4)86(147)120-74(50(12)123)93(154)109-53(22-14-18-32-96)81(142)102-47(9)75(136)106-54(23-15-19-33-97)83(144)116-63(41-121)89(150)110-57(94(155)156)26-28-65(100)124/h43-64,72-74,121-123H,13-42,95-99H2,1-12H3,(H2,100,124)(H,101,140)(H,102,142)(H,103,141)(H,104,143)(H,105,125)(H,106,136)(H,107,139)(H,108,146)(H,109,154)(H,110,150)(H,111,137)(H,112,138)(H,113,151)(H,114,152)(H,115,153)(H,116,144)(H,117,145)(H,118,148)(H,119,149)(H,120,147)(H,126,127)(H,128,129)(H,130,131)(H,132,133)(H,134,135)(H,155,156)/t47-,48-,49-,50+,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,72-,73-,74-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBGHVCVJPZCSKR-FCYLZPHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C94H162N26O36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745598 | |

| Record name | L-alpha-Glutamyl-L-lysyl-L-seryl-L-leucylglycyl-L-alpha-glutamyl-L-alanyl-L-alpha-aspartyl-L-lysyl-L-alanyl-L-alpha-aspartyl-L-valyl-L-alpha-aspartyl-L-valyl-L-leucyl-L-threonyl-L-lysyl-L-alanyl-L-lysyl-L-seryl-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2232.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133448-19-8 | |

| Record name | L-alpha-Glutamyl-L-lysyl-L-seryl-L-leucylglycyl-L-alpha-glutamyl-L-alanyl-L-alpha-aspartyl-L-lysyl-L-alanyl-L-alpha-aspartyl-L-valyl-L-alpha-aspartyl-L-valyl-L-leucyl-L-threonyl-L-lysyl-L-alanyl-L-lysyl-L-seryl-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B589915.png)

![2-Bromo-1-[(2S,3R)-3-methyloxolan-2-yl]ethan-1-one](/img/structure/B589937.png)